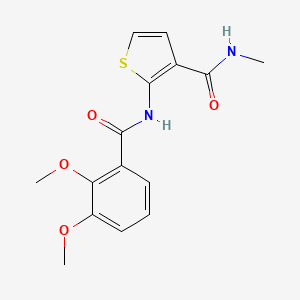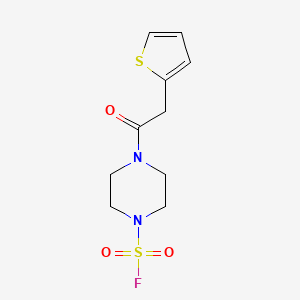![molecular formula C25H19ClN4O2 B2954320 1-[(3,5-Difluorophenyl)sulfonyl]-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine CAS No. 1251566-42-3](/img/no-structure.png)
1-[(3,5-Difluorophenyl)sulfonyl]-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,5-Difluorophenyl)sulfonyl]-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine is a useful research compound. Its molecular formula is C25H19ClN4O2 and its molecular weight is 442.9. The purity is usually 95%.
BenchChem offers high-quality 1-[(3,5-Difluorophenyl)sulfonyl]-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3,5-Difluorophenyl)sulfonyl]-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
A number of studies have synthesized and evaluated derivatives of piperidine and 1,3,4-oxadiazole for their potential as anticancer agents. For instance, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents have been reported. These compounds showed strong anticancer activities relative to doxorubicin, a reference anticancer drug, in vitro tests, highlighting their potential therapeutic usefulness against cancer (Rehman et al., 2018).
Antibacterial Applications
Similarly, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized and evaluated for their antibacterial potentials. One compound, in particular, showed significant growth inhibitory activity against several bacterial strains, including Salmonella typhi and Escherichia coli, suggesting the potential use of these compounds in treating bacterial infections (Iqbal et al., 2017).
Alzheimer's Disease Treatment
There has been research into heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease. These compounds have been synthesized and evaluated for their ability to inhibit acetylcholinesterase, an enzyme associated with the pathology of Alzheimer's disease, showing promising results as potential therapeutics (Rehman et al., 2018).
Enzyme Inhibition
Additionally, compounds containing 1,3,4-oxadiazole and piperidine have been synthesized and screened for their enzyme inhibitory activities, such as butyrylcholinesterase (BChE) inhibition. These studies aim to explore the therapeutic potential of these compounds in diseases where enzyme regulation is beneficial (Khalid et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a piperidine derivative with an oxadiazole derivative, followed by the addition of a sulfonyl group to the resulting product.", "Starting Materials": [ "4-(2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid", "1-bromo-3,5-difluorobenzene", "4-piperidone", "sodium hydride", "sulfonyl chloride" ], "Reaction": [ "The 4-(2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is converted to its acid chloride derivative using thionyl chloride.", "The resulting acid chloride is then reacted with 4-piperidone in the presence of sodium hydride to form the desired piperidine derivative.", "The 1-bromo-3,5-difluorobenzene is reacted with sodium hydride to form the corresponding aryl anion, which is then added to the piperidine derivative to form the desired product.", "Finally, the sulfonyl chloride is added to the product to form the desired compound, 1-[(3,5-Difluorophenyl)sulfonyl]-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine." ] } | |
Número CAS |
1251566-42-3 |
Fórmula molecular |
C25H19ClN4O2 |
Peso molecular |
442.9 |
Nombre IUPAC |
2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19ClN4O2/c1-15-2-4-16(5-3-15)13-28-24(31)17-6-11-22-20(12-17)23-21(14-27-22)25(32)30(29-23)19-9-7-18(26)8-10-19/h2-12,14,29H,13H2,1H3,(H,28,31) |
Clave InChI |
NSHLLMSXEXBWOU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



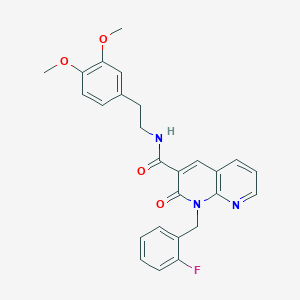
![4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2954240.png)
![3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile](/img/structure/B2954241.png)
![N''-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)oxazolidin-2-yl]methyl]-N-phenethyl-oxamide](/img/structure/B2954243.png)
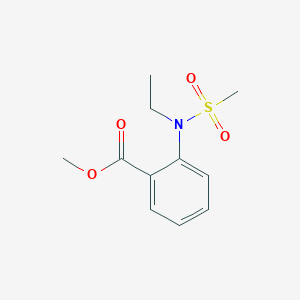
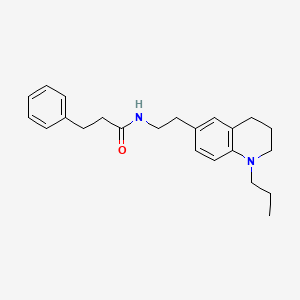

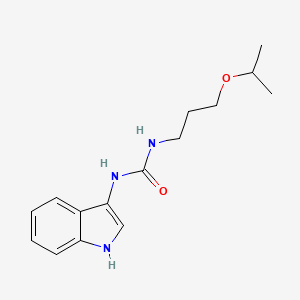
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B2954253.png)



